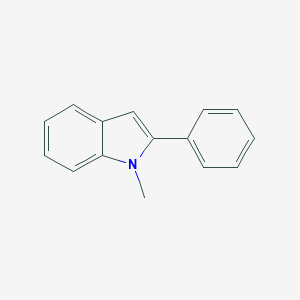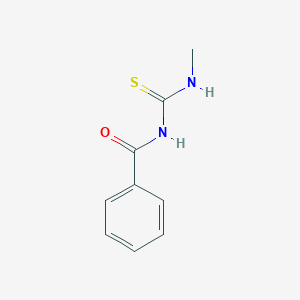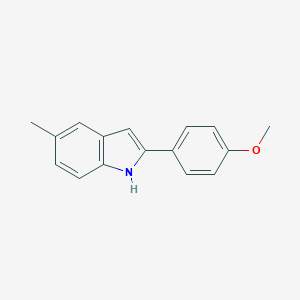
2-(4-methoxyphenyl)-5-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5-methyl-1H-indole, also known as 4-MeO-MIPT, is a synthetic indole compound that belongs to the class of tryptamines. It is a research chemical that has gained popularity among the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
2-(4-methoxyphenyl)-5-methyl-1H-indole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. Some of the research applications of 2-(4-methoxyphenyl)-5-methyl-1H-indole are as follows:
1. Psychoactive Effects: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to have psychoactive effects similar to other tryptamines such as psilocybin and LSD. It has been used in studies to investigate the effects of psychoactive substances on behavior, mood, and cognition.
2. Neurochemistry: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to modulate the activity of various neurotransmitters such as serotonin and dopamine. It has been used in studies to investigate the role of these neurotransmitters in various physiological and pathological conditions.
3. Pharmacology: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to have a high affinity for certain receptors in the brain such as the 5-HT2A receptor. It has been used in studies to investigate the pharmacological properties of these receptors and their potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-1H-indole is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. By modulating the activity of this receptor, 2-(4-methoxyphenyl)-5-methyl-1H-indole can produce a wide range of effects on the central nervous system.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-methoxyphenyl)-5-methyl-1H-indole are complex and vary depending on the dose and route of administration. Some of the effects that have been reported in animal and human studies include:
1. Alterations in mood and perception
2. Changes in heart rate and blood pressure
3. Increased body temperature
4. Changes in motor coordination and balance
5. Alterations in sleep patterns
Advantages And Limitations For Lab Experiments
The advantages of using 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments include its unique properties and potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. However, there are also some limitations associated with the use of 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments. These include:
1. Limited availability and high cost
2. Potential safety concerns
3. Lack of standardized protocols for administration and dosing
Future Directions
There are many potential future directions for research on 2-(4-methoxyphenyl)-5-methyl-1H-indole. Some of these include:
1. Investigation of the potential therapeutic applications of 2-(4-methoxyphenyl)-5-methyl-1H-indole in the treatment of various psychiatric and neurological disorders.
2. Development of new synthetic methods for the production of 2-(4-methoxyphenyl)-5-methyl-1H-indole and other tryptamines.
3. Investigation of the pharmacological properties of 2-(4-methoxyphenyl)-5-methyl-1H-indole and its potential interactions with other drugs and neurotransmitters.
4. Development of new methods for the administration and dosing of 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-5-methyl-1H-indole is a synthetic indole compound that has gained popularity among the scientific community due to its unique properties and potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. However, there are also some limitations associated with its use in lab experiments, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-5-methyl-1H-indole involves the reaction of 5-methylindole-3-carboxaldehyde with 4-methoxyphenylhydrazine in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure 2-(4-methoxyphenyl)-5-methyl-1H-indole. The chemical structure of 2-(4-methoxyphenyl)-5-methyl-1H-indole is shown below:
properties
CAS RN |
62613-67-6 |
|---|---|
Product Name |
2-(4-methoxyphenyl)-5-methyl-1H-indole |
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-3-8-15-13(9-11)10-16(17-15)12-4-6-14(18-2)7-5-12/h3-10,17H,1-2H3 |
InChI Key |
ZQEQVVRCPHFXHT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



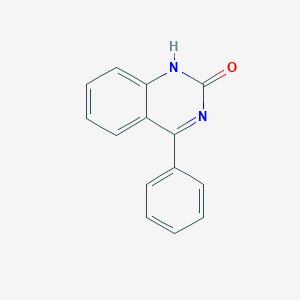
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

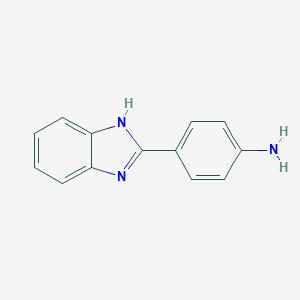
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
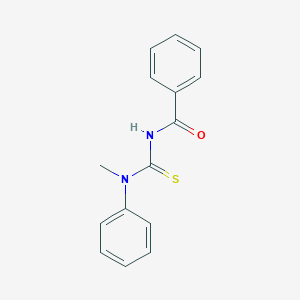
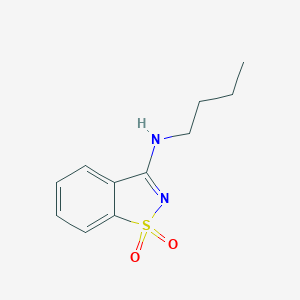


![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
